

An In-depth Technical Guide to **Pyclock**: A Phosphonium-Based Peptide Coupling Reagent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pyclock**

Cat. No.: **B151882**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pyclock**, a phosphonium salt-based coupling reagent utilized in peptide synthesis. The document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, presenting a valuable resource for professionals in the fields of chemistry and drug development.

Chemical Identity and Structure

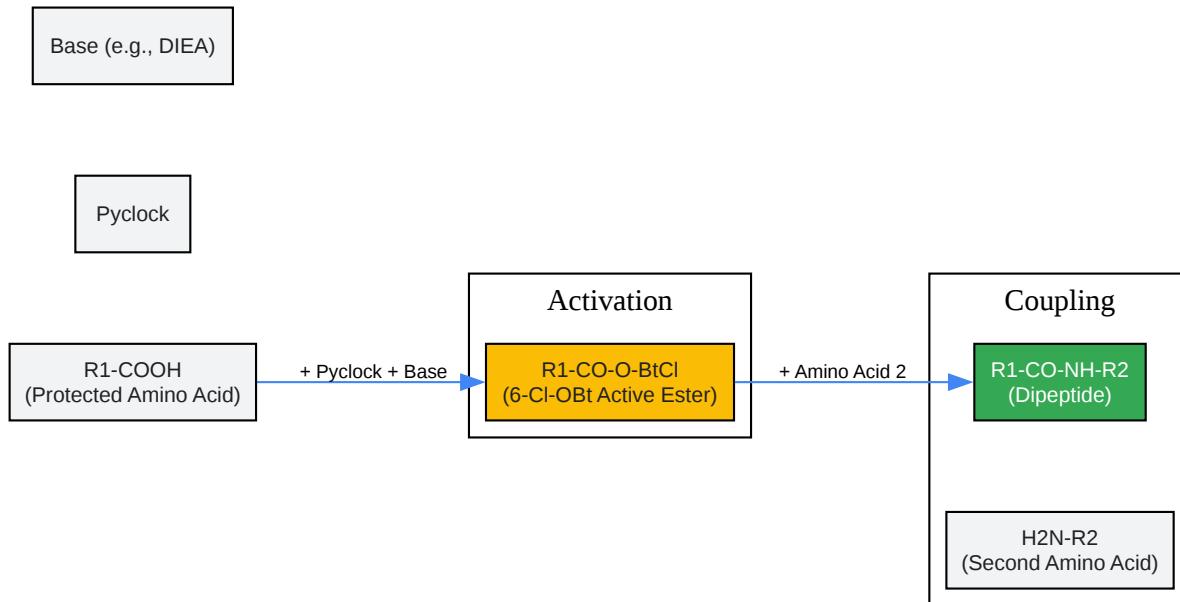
Pyclock, chemically known as (6-Chlorobenzotriazol-1-yloxy)trypyrrolidinophosphonium hexafluorophosphate, is a well-established coupling reagent.^{[1][2]} It is also referred to by the synonyms **PyClock**, PyCOP, and TPTDP.^{[1][2]} Its fundamental chemical identifiers are provided in the table below.

Identifier	Value
CAS Number	893413-42-8 [1] [2]
Molecular Formula	C18H27ClF6N6OP2 [1] [3]
Molecular Weight	554.84 g/mol [1]
SMILES String	C1CCN(C1)--INVALID-LINK-- (N3CCCC3)ON4C5=C(C=CC(=C5Cl)N=N4.F-- INVALID-LINK--(F)(F)(F)F [1] [3]
InChI Key	QJZCQEPNBRAYQL-UHFFFAOYSA-N [3]

Physicochemical Properties

The physical and chemical properties of **Pyclock** are summarized in the following table. It is important to note the discrepancy in the reported melting point, which may be due to different experimental conditions or purities of the samples tested.

Property	Value	Source(s)
Appearance	White to slight yellow to beige powder	[4]
Melting Point	118-120 °C or 165-175 °C	[2] [4]
Boiling Point	449.7 °C at 760 mmHg	[2]
Density	1.13 g/cm ³	[2]
Flash Point	225.8 °C	[2]
Vapor Pressure	2.79E-08 mmHg at 25 °C	[2]
Refractive Index	1.562	[2]
Solubility	Soluble in NMP (1-Methyl-2-pyrrolidone) at 5%	[4]
Storage Temperature	2-8 °C	[2] [4]


Mechanism of Action in Peptide Synthesis


Pyclock is a phosphonium salt derived from 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt).[5] Its primary function is to facilitate the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. The mechanism involves the activation of the carboxylic acid to form a more reactive intermediate.

The key steps in the mechanism of action are:

- In the presence of a base, **Pyclock** reacts with a protected amino acid to generate a 6-chloro-1-benzotriazolyl (Cl-OBt) active ester.[3]
- This active ester is significantly more reactive than those produced by coupling reagents like PyBOP or HBTU. The enhanced reactivity is attributed to the fact that 6-Cl-HOBt is more acidic than HOEt.[3]
- The highly reactive Cl-OBt ester is then susceptible to nucleophilic attack by the free amine of a second amino acid, leading to the formation of the peptide bond and the release of 6-Cl-HOBt.

A significant advantage of **Pyclock** over iminium-based reagents such as HBTU and HATU is that excess **Pyclock** does not lead to the unwanted end-capping of the peptide chain.[6] Furthermore, it does not react with the free amine group, thus preventing the premature termination of the growing peptide.[6]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PyClock | 893413-42-8 | FT35330 | Biosynth [biosynth.com]
- 2. Cas 893413-42-8,PyClock | lookchem [lookchem.com]
- 3. Buy Pyclock | 893413-42-8 [smolecule.com]
- 4. PyClock 6-Chloro-benzotriazole-1-yloxy-tris-pyrrolidinophosphonium hexafluorophosphate Novabiochem 893413-42-8 [sigmaaldrich.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Pyclock: A Phosphonium-Based Peptide Coupling Reagent]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151882#pyclock-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com